1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C17H24O3. It is also known as 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione . This compound is notable for its unique spirocyclic structure, which includes a lactone, an enone, and a cyclic ketone . It is found in natural sources such as morels (Morchella spp.) and has been identified as one of the aroma components in these mushrooms .
Preparation Methods
The synthesis of 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- involves several steps. One common method includes the reaction of a suitable precursor with tert-butyl groups at specific positions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a reference material for analytical methods such as gas chromatography-mass spectrometry (GC-MS) . In biology, it has been identified as a bioactive compound in plant extracts used in traditional medicine . In the field of medicine, it is studied for its potential pharmacological activities, including antimicrobial and antiviral properties . Industrially, it is used in the production of flavor and fragrance compounds .
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione . These compounds share similar structural features but may differ in their specific functional groups and chemical properties. The uniqueness of 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- lies in its specific arrangement of tert-butyl groups and its spirocyclic structure, which contribute to its distinct chemical behavior and applications .
Properties
CAS No. |
138345-00-3 |
---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C17H26O2/c1-15(2,3)12-10-17(8-7-9-19-17)11-13(14(12)18)16(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
NXVCHTCAMYVBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2(CCCO2)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.